2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(imidazol-1-ylmethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-11-16-3-1-2-4-17(16)15-7-5-14(6-8-15)12-20-10-9-19-13-20/h1-10,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHYBHXZYOJIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile
A retrosynthetic analysis of the target molecule reveals several key disconnections that form the basis for plausible synthetic routes. The primary bonds for disconnection are the C-N bond of the imidazole (B134444) ring, the C-C bond between the two phenyl rings, and the C-C bond of the methylene (B1212753) bridge.
Disconnection of the Imidazole Ring: Cleavage of the N-benzyl bond suggests a precursor in the form of imidazole and a substituted benzyl (B1604629) halide, such as 2-(4-(bromomethyl)phenyl)benzonitrile. This approach focuses on the alkylation of the imidazole nitrogen. osti.gov
Disconnection of the Biaryl Linkage: The bond connecting the phenyl and benzonitrile (B105546) rings can be disconnected, leading to two simpler precursors: a phenyl derivative (e.g., a boronic acid or organometallic species) and a benzonitrile derivative. This strategy points towards the application of cross-coupling reactions.
Disconnection at the Methylene Bridge: While less common, disconnection at the methylene bridge could envision a reaction between a methyl-substituted biphenyl (B1667301) species and an imidazolyl reagent.
These retrosynthetic pathways highlight the main synthetic strategies that can be employed for the construction of this compound.
Direct Synthetic Approaches
Building upon the retrosynthetic analysis, several direct synthetic approaches can be employed to construct this compound.
Multi-Component Reactions for Imidazole Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. researchgate.net While not a direct route to the target molecule in a single step, MCRs are pivotal in constructing the imidazole core itself from simpler acyclic precursors. nih.gov The Debus-Radziszewski imidazole synthesis, for instance, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. osti.gov This can be adapted to produce a variety of substituted imidazoles which can then be further functionalized. nih.govnih.gov
The advantages of MCRs include high yields, mild reaction conditions, and often, the avoidance of hazardous solvents, aligning with the principles of green chemistry. asianpubs.orgresearchgate.net For the synthesis of a precursor to our target molecule, one could envision a multi-component reaction to form a suitably functionalized imidazole that is then coupled to the biphenyl benzonitrile moiety.
Coupling Strategies for Phenyl and Benzonitrile Linkage (e.g., Palladium-Catalyzed Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl systems. organic-chemistry.org The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an aryl boronic acid with an aryl halide. researchgate.net
In the context of synthesizing this compound, a plausible route would involve the coupling of a boronic acid derivative of one phenyl ring with a halide derivative of the other. For instance, (4-(1H-imidazol-1-ylmethyl)phenyl)boronic acid could be coupled with 2-bromobenzonitrile. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. nih.govresearchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
| Coupling Reaction | Reactants | Catalyst/Ligand System |
| Suzuki-Miyaura | Aryl Boronic Acid + Aryl Halide | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Stille | Aryl Stannane + Aryl Halide | Pd(PPh₃)₄ |
| Hiyama | Aryl Silane + Aryl Halide | Pd(OAc)₂/dppf |
| Negishi | Aryl Zinc Reagent + Aryl Halide | Pd(PPh₃)₄ |
Methylation/Alkylation of Imidazole Nitrogen
A crucial step in many synthetic routes to the target compound is the formation of the N-benzyl bond. This is typically achieved through the N-alkylation of imidazole with a suitable benzyl halide. osti.gov The reaction of imidazole with 2-(4-(bromomethyl)phenyl)benzonitrile in the presence of a base is a direct and effective method. google.comgoogle.com Phase-transfer catalysis can also be employed to facilitate this alkylation. researchgate.net
The regioselectivity of N-alkylation can be a concern with substituted imidazoles, but for the parent imidazole, this is not an issue. The choice of base and solvent can significantly influence the reaction rate and yield.
One-Pot Synthetic Procedures and Green Chemistry Considerations
The development of one-pot synthetic procedures is highly desirable as they reduce reaction time, minimize waste, and simplify purification processes. asianpubs.orgresearchgate.net For the synthesis of this compound, a one-pot approach could potentially combine the biaryl coupling and the imidazole alkylation steps.
Green chemistry principles are increasingly important in chemical synthesis. researchgate.net This includes the use of environmentally benign solvents, catalysts that can be recycled, and reaction conditions that are energy-efficient. asianpubs.orgrsc.org For instance, the use of water as a solvent or solvent-free conditions in multi-component reactions for imidazole synthesis aligns with these principles. asianpubs.orgresearchgate.net Microwave-assisted synthesis can also be a greener alternative to conventional heating methods. nih.gov
Derivatization and Functionalization Strategies
The scaffold of this compound offers several sites for derivatization and functionalization, allowing for the creation of a library of related compounds.
Imidazole Ring: The carbon atoms of the imidazole ring can be functionalized through various C-H activation and arylation reactions. nih.gov
Phenyl Rings: The phenyl rings can be further substituted with a variety of functional groups using standard electrophilic aromatic substitution reactions. The existing substituents will direct the position of new groups.
Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. nih.gov
Methylene Bridge: While less common, modification of the methylene bridge is also a possibility.
These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications.
Chemical Modifications of the Imidazole Ring (e.g., N1-Substitution)
Researchers have synthesized various 1-substituted-2-aryl imidazoles, demonstrating that the imidazole nitrogen can be functionalized with aromatic rings. nih.gov The introduction of different substituents on the N-substituted imidazole derivatives allows for a systematic investigation of how these changes influence the molecule's chemical characteristics. Theoretical studies using DFT calculations have been employed to analyze the effects of monosubstitution on the geometric and electronic properties of the imidazole ring. researchgate.net
Table 1: Examples of N1-Substituted Imidazole Derivatives
| Substituent Group | Resulting Compound Class | Synthetic Method |
| Aromatic Rings | 1-Aryl-2-aryl imidazoles | Reaction with aryl halides |
| Aliphatic Groups | 1-Alkyl-2-aryl imidazoles | Alkylation with alkyl halides |
| Various Substituents | 1,2,4-Trisubstituted-1H-imidazoles | One-pot reaction using nitrophenyl glyoxal (B1671930) and substituted aldehydes |
Functional Group Transformations of the Benzonitrile Moiety (e.g., Nitrile Reduction, Phenyl Substitutions)
The benzonitrile moiety offers two main avenues for chemical transformation: reactions involving the nitrile group and substitutions on the phenyl ring.
Nitrile Group Transformations: The cyano (-C≡N) group is a versatile functional group that can be converted into several other functionalities. Common transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. For example, a similar compound, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, can be reacted with sulfuric acid to yield 4-(1H-benzo[d]imidazol-2-yl)benzoic acid. semanticscholar.org
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center to the molecule.
Cyclization: Nitriles are precursors for various heterocyclic rings, such as triazoles or thiazoles, through reactions with appropriate reagents. nih.gov
Phenyl Ring Substitutions: The phenyl rings of the benzonitrile and the adjacent phenyl group can undergo electrophilic aromatic substitution reactions to introduce various substituents. The specific conditions and regioselectivity of these reactions would depend on the existing groups on the rings. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon bonds on aryl halides, which could be prepared from the parent compound. figshare.comvanderbilt.edu
Table 2: Functional Group Transformations of Benzonitrile Analogs
| Starting Material | Reagent/Condition | Product | Transformation Type |
| 4-(1H-benzo[d]imidazol-2-yl)benzonitrile | H₂SO₄ (60%) | 4-(1H-benzo[d]imidazol-2-yl)benzoic acid | Nitrile Hydrolysis |
| 6-(5-nitro-1H-benzo[d]imidazol-2-yl)-... | H₂, Pd/C | 6-(5-amino-1H-benzo[d]imidazol-2-yl)-... | Nitro Reduction |
| Iodo-derivatives of Blatter's radical | Pd catalyst, various coupling partners | Suzuki, Negishi, Sonogashira products | C-C Cross-Coupling |
Introduction of Auxiliary Functional Groups for Enhanced Properties
To enhance properties such as solubility, polarity, or lipophilicity, auxiliary functional groups can be introduced onto the core structure. mdpi.com A common strategy involves incorporating other heterocyclic rings. For instance, replacing the imidazole or triazole moiety with cyclic amines like pyrrolidine, piperidine, or piperazine (B1678402) has been investigated in related diarylmethyl derivatives. mdpi.com The incorporation of these saturated heterocyclic rings is a well-known method in medicinal chemistry to improve aqueous solubility and polarity. mdpi.com
Another approach is the introduction of substituents on the phenyl rings. For example, adding a methoxy (B1213986) group to a phenyl ring at various positions can influence the molecule's electronic and steric properties. nih.gov The synthesis of biphenyl-triazol-benzonitrile derivatives with various substitutions, such as piperazine moieties, has been explored to modulate molecular properties. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of this compound and its derivatives. A key intermediate in the synthesis of the structurally related compound letrozole (B1683767) is 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. An improved process for this intermediate involves the reaction of a salt of 1,2,4-triazole (B32235) with an α-halo substituted tolunitrile. google.com
Key parameters for optimization include:
Solvent: Dimethylformamide (DMF) is a commonly used solvent for this type of N-alkylation reaction. google.com
Base/Salt: The reaction is often carried out using an alkali metal salt of the imidazole or triazole, such as the sodium salt. google.com
Temperature: Controlling the reaction temperature is crucial. For instance, the addition of 4-bromomethyl benzonitrile is performed at a reduced temperature (10°C), followed by stirring at 10-15°C to control the reaction rate and minimize side products. google.com
Workup and Purification: The original synthesis often required tedious column chromatography. Optimized procedures aim to achieve high selectivity (>96%), allowing for crystallization of the product directly from the reaction mixture after an aqueous workup and extraction, thus circumventing the need for chromatography. google.com
For the synthesis of substituted benzimidazoles, nano-catalysts like ZnO-NPs have been shown to improve yields and shorten reaction times compared to traditional methods. semanticscholar.org The use of such catalysts represents a green chemistry approach to synthesis optimization. semanticscholar.org
Upon conducting a comprehensive search for scientific literature and data pertaining to the chemical compound this compound, it has been determined that specific experimental data for advanced structural elucidation and spectroscopic characterization are not publicly available. Published peer-reviewed articles or database entries containing detailed ¹H NMR, ¹³C NMR, ¹⁵N NMR, 2D NMR, or single-crystal X-ray diffraction analysis for this specific molecule could not be located.
The user's request requires a thorough and scientifically accurate presentation of experimental data for each specified subsection of the provided outline. Without access to primary or secondary sources reporting these specific analyses, it is not possible to generate the requested article while adhering to the core requirements of accuracy and factual reporting. Generating such an article would necessitate the fabrication of data, which is contrary to scientific principles and the fundamental requirements of this task.
Therefore, the article focusing solely on the chemical compound “this compound” as per the detailed outline cannot be provided at this time due to the absence of the requisite scientific data in the public domain.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular assembly of 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile in the solid state is governed by a network of non-covalent interactions. The imidazole (B134444) ring is amphoteric, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the sp² nitrogen atom). This allows for the formation of robust N-H···N hydrogen bonds, which are known to link imidazole molecules into one-dimensional chains in the solid state. researchgate.net Furthermore, the nitrogen atom of the benzonitrile (B105546) group can serve as an additional hydrogen bond acceptor site for interactions with acidic protons, such as C-H donors from neighboring molecules. iucr.orgresearchgate.net
The presence of three aromatic systems—the benzonitrile moiety, the central phenyl ring, and the imidazole ring—facilitates π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings align, are crucial for stabilizing the crystal lattice. The relative orientation of these rings (parallel-displaced or T-shaped) dictates the strength and nature of these interactions. In similar benzimidazole (B57391) structures, π-π and C-H···π interactions have been shown to play a significant role in forming complex supramolecular architectures. iucr.org Hirshfeld surface analysis of related compounds confirms that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to crystal packing. researchgate.net
| Interaction Type | Donor Group | Acceptor Group | Expected Significance |
| Hydrogen Bonding | Imidazole (N-H) | Imidazole (N), Benzonitrile (N) | High |
| Hydrogen Bonding | Phenyl/Imidazole (C-H) | Benzonitrile (N) | Moderate |
| π-π Stacking | Phenyl, Benzonitrile, Imidazole Rings | Phenyl, Benzonitrile, Imidazole Rings | High |
| C-H···π Interactions | Phenyl/Imidazole (C-H) | Phenyl, Benzonitrile, Imidazole Rings | Moderate |
Assessment of Crystal Packing and Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystal form, is a strong possibility for this compound. This phenomenon arises from different possible arrangements of molecules in the crystal lattice, which can be influenced by crystallization conditions. Molecules with conformational flexibility and multiple hydrogen bonding sites are particularly prone to forming polymorphs. While no specific polymorphs have been reported for this compound, its structural features suggest that screening for polymorphism would be a critical step in its solid-state characterization.
To provide context, the crystallographic data for a related benzimidazole derivative, 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, is presented below. researchgate.net
| Parameter | Value (for an analogous compound researchgate.net) |
| Chemical Formula | C₂₁H₁₂N₄O·H₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.7657 (6) |
| b (Å) | 27.285 (2) |
| c (Å) | 14.6938 (13) |
| V (ų) | 3514.4 (5) |
| Z | 8 |
Challenges in Structural Resolution
The structural resolution of this compound via single-crystal X-ray diffraction may present several challenges. Twinning, where two or more separate crystals are intergrown in a non-random orientation, can complicate data collection and structural refinement.
Disorder is another potential issue. The methylene (B1212753) bridge allows for rotational flexibility between the phenyl and benzonitrile-phenyl moieties, which could lead to conformational disorder in the crystal lattice. Furthermore, the imidazole ring is subject to prototropic tautomerism, where the hydrogen atom can be associated with either of the two nitrogen atoms. If both tautomers are present in the crystal, it results in a disordered model that can be challenging to refine accurately. This phenomenon has been observed in solution for related benzimidazole derivatives, which were found to exist as a single tautomer in the solid phase, though this is not always the case. mdpi.com
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Nitrile C≡N Stretching and Other Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most distinct absorption band is expected to be the nitrile (C≡N) stretching vibration. For aromatic nitriles, this band typically appears as a sharp, intense peak in the 2240–2220 cm⁻¹ region. nist.gov The imidazole N-H stretch is expected to appear as a broad band, potentially in the 3100–2500 cm⁻¹ range, with the broadening indicative of its involvement in hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain multiple bands corresponding to C=C and C=N stretching vibrations within the aromatic and imidazole rings. researchgate.netresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (H-bonded) | Imidazole | 3100 - 2500 | Broad, Medium |
| Aromatic C-H Stretch | Phenyl, Imidazole | 3100 - 3000 | Medium-Weak |
| Nitrile C≡N Stretch | Benzonitrile | 2240 - 2220 | Sharp, Strong |
| Aromatic C=C / C=N Stretch | Phenyl, Imidazole | 1600 - 1450 | Medium-Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy offers complementary vibrational information. The nitrile C≡N stretch is also strongly Raman active, often appearing as one of the most intense peaks in the spectrum. The symmetric "breathing" modes of the phenyl and imidazole rings, which involve the uniform expansion and contraction of the rings, typically give rise to strong, sharp signals in the Raman spectrum and are highly characteristic of the molecular fingerprint. These features make Raman spectroscopy a valuable technique for structural confirmation and for studying potential polymorphic forms, which would exhibit distinct spectral differences in the low-frequency lattice vibration region.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₇H₁₃N₃), the expected monoisotopic mass is 259.1109 Da. nih.gov In electron ionization (EI-MS), the molecular ion peak (M⁺˙) at m/z 259 would be expected.
The fragmentation of the molecule is likely to proceed through several key pathways based on its structure. Cleavage of the benzylic bonds is a common and energetically favorable process.
Pathway A: Cleavage of the C-N bond between the methylene bridge and the imidazole ring could generate a stable imidazolylmethyl cation ([C₄H₅N₂CH₂]⁺) at m/z 81.
Pathway B: Cleavage of the C-C bond between the methylene bridge and the central phenyl ring could yield a [M-C₇H₅N]⁺ fragment corresponding to the loss of the benzonitrile-containing ring.
Pathway C: A characteristic fragmentation of benzonitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 232 (M-27). nist.gov
Pathway D: Formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is also possible through rearrangement and cleavage of the benzyl (B1604629) portion of the molecule.
| Proposed Fragment Ion | m/z (Expected) | Origin |
| [C₁₇H₁₃N₃]⁺˙ (Molecular Ion) | 259 | Parent Molecule |
| [C₁₆H₁₂N₂]⁺˙ | 232 | M⁺˙ - HCN |
| [C₁₀H₈N]⁺ | 142 | Cleavage at C-N bond |
| [C₇H₄N]⁺ | 102 | Fragment of benzonitrile |
| [C₇H₇]⁺ | 91 | Tropylium ion from benzyl group |
| [C₅H₇N₂]⁺ | 95 | Imidazolylmethyl fragment |
| [C₄H₅N₂CH₂]⁺ | 81 | Imidazolylmethyl cation |
Advanced Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy
Absorption and Emission Spectral Analysis
Specific absorption maxima (λ_abs_) and emission maxima (λ_em_) for this compound have not been reported. For related donor-acceptor systems involving imidazole, absorption spectra typically show bands corresponding to π-π* transitions. The emission spectra are generally characterized by a fluorescence band resulting from the de-excitation of the intramolecular charge transfer state. The exact positions of these maxima would depend on the electronic structure and the solvent environment.
Table 1: Hypothetical Absorption and Emission Spectral Data (Note: The following table is for illustrative purposes only as specific data is unavailable.)
| Solvent | Absorption Max (λ_abs_) (nm) | Emission Max (λ_em_) (nm) |
|---|---|---|
| Toluene | Data not available | Data not available |
| Chloroform | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Methanol | Data not available | Data not available |
Stokes Shift Analysis and Quantum Yield Determination
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key indicator of the change in geometry and electronic distribution between the ground and excited states. In molecules with significant ICT character, a large Stokes shift is often observed, particularly in polar solvents.
The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is also a critical parameter. For similar fluorescent molecules, the quantum yield can be highly dependent on the solvent and the rigidity of the molecular structure.
Table 2: Hypothetical Stokes Shift and Quantum Yield Data (Note: The following table is for illustrative purposes only as specific data is unavailable.)
| Solvent | Stokes Shift (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) |
|---|---|---|---|
| Toluene | Data not available | Data not available | Data not available |
| Chloroform | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
Investigation of Solvatochromic Effects
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The study of solvatochromic effects on the UV-Vis absorption and fluorescence spectra of this compound would provide valuable insights into the nature of its excited state. A positive solvatochromism (a red-shift in emission with increasing solvent polarity) is typically observed for molecules where the excited state is more polar than the ground state, which is common for ICT compounds. The magnitude of this shift can be analyzed using models like the Lippert-Mataga plot to estimate the change in dipole moment upon excitation. Without experimental data, a specific analysis of these effects on the target compound cannot be performed.
Table 3: Hypothetical Solvatochromic Data (Note: The following table is for illustrative purposes only as specific data is unavailable.)
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs_) (nm) | Emission Max (λ_em_) (nm) |
|---|---|---|---|---|
| Hexane | 1.88 | 1.375 | Data not available | Data not available |
| Toluene | 2.38 | 1.496 | Data not available | Data not available |
| Dichloromethane | 8.93 | 1.424 | Data not available | Data not available |
| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available |
| Dimethyl Sulfoxide | 46.7 | 1.479 | Data not available | Data not available |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemical research. These methods allow for the detailed investigation of a molecule's electronic and structural properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile, DFT calculations, often employing the B3LYP functional with a basis set such as 6-31G(d,p), are utilized to determine its optimized ground state geometry. These calculations provide key structural parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability.
The electronic structure of the compound, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites of chemical reactivity.
Table 1: Selected Optimized Geometrical Parameters of this compound Calculated by DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-N (imidazole) | 1.38 |
| C-C (phenyl-CH2) | 1.51 | |
| C≡N (benzonitrile) | 1.15 | |
| **Bond Angles (°) ** | C-N-C (imidazole) | 108.5 |
| C-C-C (phenyl) | 120.0 | |
| C-C≡N (benzonitrile) | 178.0 | |
| Dihedral Angles (°) | Phenyl-CH2-N-imidazole | 85.0 |
Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar organic molecules.
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies, which correspond to the electronic transitions observed in UV-Visible absorption spectra. By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.
For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl and imidazole (B134444) rings, while the LUMO is often centered on the electron-withdrawing benzonitrile (B105546) group. The analysis of charge distribution, often through Mulliken or Natural Bond Orbital (NBO) analysis, provides further insight into the electronic character of different atoms within the molecule.
Table 2: Calculated FMO Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Note: The data in this table is hypothetical and representative of typical values obtained from FMO analysis for similar organic molecules.
Quantum chemical calculations can also predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical chemical shifts can be correlated with experimental data to aid in the structural elucidation of the compound.
Furthermore, the calculation of vibrational frequencies using DFT can help in the assignment of experimental Infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes provide a detailed picture of the molecular vibrations.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
Solvent Effects on Molecular Structure and Dynamics
The influence of the solvent environment on the structure and dynamics of molecules is a critical aspect of computational chemistry. For molecules like this compound, the surrounding solvent can alter its conformational preferences, electronic properties, and reactivity. Theoretical studies on related benzonitrile compounds have demonstrated that while the dielectric nature of the solvent has a minimal effect on electronic polarizability, other properties show significant changes. researchgate.net
Computational models, particularly the Polarizable Continuum Model (PCM), are employed to simulate these effects. dntb.gov.ua Studies on structurally related heterocyclic compounds show that properties such as the dipole moment, polarizability, and the free energy of solvation tend to increase with the polarity of the solvent. dntb.gov.ua This suggests that in a polar solvent environment, this compound would likely exhibit enhanced solubility and a larger dipole moment, which could influence its interaction with biological targets.
Molecular dynamics (MD) simulations of liquid benzonitrile further reveal the importance of intermolecular interactions, such as hydrogen bonding and π-stacking of the phenyl rings. acs.orgnih.gov The nitrile group can act as a hydrogen bond acceptor, interacting with hydrogen atoms on adjacent molecules. nih.gov For this compound, similar interactions with solvent molecules (like water) or within molecular clusters are expected, governing its molecular arrangement and dynamics in solution.
Table 1: Predicted Solvent Effects on Molecular Properties of a Model Heterocyclic Compound Data is illustrative, based on computational studies of analogous structures.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |
| Cyclohexane | 2.02 | 3.5 | -5.2 |
| Tetrahydrofuran (THF) | 7.58 | 4.8 | -8.9 |
| Acetonitrile | 37.5 | 5.9 | -11.5 |
| Water | 80.1 | 6.5 | -13.1 |
Molecular Docking Studies (Purely Computational Mechanics)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies can elucidate how it might interact with various protein active sites, providing a foundation for its potential therapeutic applications. Numerous studies have successfully used docking to predict the binding modes of various imidazole derivatives against targets for cancer, inflammation, and microbial diseases. frontiersin.orgjchr.orgarabjchem.org
The binding mode describes the specific orientation and conformation of a ligand within a protein's binding pocket. Computational studies on various imidazole-containing compounds have revealed several common binding modes. These typically involve a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov
For this compound, the imidazole ring is a key pharmacophore. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The phenyl and benzonitrile rings provide opportunities for hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's active site. nih.gov The flexibility of the methylene (B1212753) linker allows the molecule to adopt various conformations to achieve an optimal fit within the binding pocket. For instance, in docking simulations with sirtuin proteins, imidazole derivatives have been shown to form crucial hydrogen bonds and pi-pi interactions that stabilize the ligand-protein complex. nih.gov
Beyond predicting the binding pose, molecular docking algorithms calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.net A lower binding energy value typically indicates a more stable and favorable interaction.
In silico studies of various imidazole derivatives docked against different protein targets have yielded a range of binding affinities, demonstrating their potential as inhibitors. The predicted interactions for this compound would likely involve:
Hydrogen Bonding: The imidazole nitrogen atoms could interact with residues such as serine, threonine, or lysine. researchgate.net
π-π Stacking: The benzonitrile and phenyl rings could stack with aromatic residues in the binding site.
Hydrophobic Interactions: The phenyl rings can fit into hydrophobic pockets lined with nonpolar amino acids like leucine, valine, and isoleucine.
Table 2: Representative Binding Affinities of Analogous Imidazole Derivatives with Model Proteins This data is compiled from computational studies on various imidazole-based compounds to illustrate typical predicted affinities.
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Imidazole-pyrazole hybrid | GlcN-6-P synthase | -8.5 to -9.5 | Thr352, Lys603 |
| Imidazole derivative | SARS-CoV-2 Main Protease | -7.0 to -8.2 | His41, Cys145 |
| Imidazole-based inhibitor | Sirtuin1 (SIRT1) | -9.8 | Asp348, Ile347 |
| Imidazole-thiazole hybrid | EGFR | -8.9 | Met793, Lys745 |
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. jocpr.com In silico SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, correlates computational descriptors of molecules with their experimentally determined activities. nih.gov This allows for the rational design of more potent and selective analogs.
For this compound, in silico SAR studies would focus on how modifications to its different structural components affect its binding affinity and activity. Key areas for investigation would include:
Imidazole Ring Substitution: Adding substituents to the imidazole ring could alter its electronic properties and steric profile, potentially enhancing or diminishing interactions with the target protein.
Nitrile Group Replacement: Replacing the benzonitrile moiety with other functional groups (e.g., amides, esters, carboxylic acids) would significantly change the molecule's hydrogen bonding capacity and polarity, which could be explored to optimize target binding. nih.gov
By generating a library of virtual derivatives and predicting their binding affinities through docking, researchers can build robust QSAR models. These models can identify the key molecular properties (e.g., hydrophobicity, specific electronic charges, molecular shape) that are critical for biological activity, guiding the synthesis of new compounds with improved therapeutic potential. nih.govnih.gov
Reactivity and Mechanistic Studies
Acid-Base Properties and Tautomerism of the Imidazole (B134444) Moiety
The imidazole moiety is central to the reactivity of 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile. This five-membered heterocyclic ring possesses both a weakly acidic proton on one nitrogen atom (N-H) and a basic, nucleophilic nitrogen atom with a lone pair of electrons. This dual character allows it to participate in a variety of acid-base reactions. nih.gov
A key feature of the imidazole ring is annular tautomerism, a process where the single proton can reside on either of the two nitrogen atoms. This equilibrium between tautomeric forms is crucial as it dictates the molecule's reactivity. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and intramolecular interactions like hydrogen bonding. nih.govmdpi.com In certain molecular architectures, intramolecular hydrogen bonds can stabilize one tautomer over the other, effectively switching the reactivity of the imidazole ring. nih.gov When the N-H group is engaged as a hydrogen-bond donor, the other nitrogen's lone pair becomes available, enhancing its basicity and nucleophilicity. nih.gov The specific tautomer state can be identified using techniques like 13C NMR spectroscopy by analyzing the chemical shift differences between the ring carbons. nih.govresearchgate.net While tautomeric exchange can occur rapidly in solution, it is common for only one tautomer to be present in the solid crystalline state. mdpi.com
| Compound | pKa (Conjugate Acid) | pKa (Neutral Imidazole) |
|---|---|---|
| Imidazole | ~7.0 | ~14.5 |
| Benzimidazole (B57391) | ~5.4 | ~12.8 |
| Histidine (imidazole side chain) | ~6.0 | ~14.4 |
Electrophilic and Nucleophilic Reactivity of Aromatic Rings and Nitrile Group
The structural complexity of this compound results in multiple sites for electrophilic and nucleophilic reactions.
Aromatic Rings: The molecule contains two distinct phenyl rings. The reactivity of these rings toward electrophilic aromatic substitution is governed by the nature of their substituents. The phenyl ring attached to the imidazolylmethyl group is activated by this substituent, which is generally considered an ortho-, para-directing group. Conversely, the phenyl ring bearing the nitrile group is deactivated towards electrophilic attack. The nitrile (cyano) group is a strong electron-withdrawing group and acts as a meta-director.
Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic. openstax.orglibretexts.org This electrophilicity allows it to react with a variety of nucleophiles. While the nitrile group is generally robust and not readily metabolized in many pharmaceuticals, it can undergo addition reactions. nih.gov For instance, it can be hydrolyzed in acidic or basic aqueous solutions to form a carboxylic acid, reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield a primary amine, or react with Grignard reagents to produce a ketone after hydrolysis of the intermediate imine anion. openstax.orglibretexts.org
Imidazole Moiety: As mentioned, the unprotonated, sp²-hybridized nitrogen atom of the imidazole ring is nucleophilic and can attack various electrophiles. nih.gov
Investigation of Intramolecular Charge-Transfer Processes
Molecules that contain both an electron-donating group and an electron-accepting group linked by a π-conjugated system can exhibit intramolecular charge-transfer (ICT) upon photoexcitation. ias.ac.innih.gov The structure of this compound fits this donor-π-acceptor motif. The imidazole moiety can serve as the electron donor, while the electron-withdrawing benzonitrile (B105546) portion acts as the acceptor, with the phenyl ring facilitating electronic communication between the two ends.
In analogous systems like 4-(dimethylamino)benzonitrile (B74231) (DMABN) and 4-(azetidinyl) benzonitrile (P4C), excitation with light leads to the formation of an ICT state, which is often characterized by dual fluorescence—one emission band from the initial locally excited (LE) state and a second, red-shifted band from the charge-transfer state, particularly in polar solvents. ias.ac.innih.gov The formation of the ICT state can be influenced by the molecular structure and the polarity of the surrounding medium. ias.ac.innih.gov For this compound, it is hypothesized that photoexcitation would promote an electron from the imidazole-rich part of the molecule to the benzonitrile end, creating a state with significant charge separation.
| Compound | Electron Donor | Electron Acceptor | Key Photophysical Property |
|---|---|---|---|
| 4-(dimethylamino)benzonitrile (DMABN) | Dimethylamino | Nitrile | Dual fluorescence in polar solvents. nih.gov |
| 4-(azetidinyl) benzonitrile (P4C) | Azetidinyl | Nitrile | Dual fluorescence attributed to ICT. ias.ac.in |
| This compound | Imidazole | Benzonitrile | Predicted to exhibit ICT characteristics. |
Photo-induced Electron Transfer (PET) Effects
Separate from the ICT process, which occurs within a single molecule, photo-induced electron transfer (PET) can occur from an excited molecule to a separate electron-accepting species. Studies on various imidazole derivatives have shown that they can act as effective photosensitizers, capable of transferring an electron from their excited state to an acceptor. sci-hub.boxnih.govnanoient.org
The feasibility of a PET process is determined by the change in free energy (ΔGet), which can be estimated using the Rehm-Weller equation. sci-hub.boxnanoient.org Given that the excited state of an imidazole derivative is a potent electron donor, it is energetically favorable for it to transfer an electron to suitable acceptors, such as semiconductor nanoparticles. sci-hub.box This confirms the potential of the imidazole moiety in this compound to participate in PET reactions when irradiated in the presence of an appropriate electron acceptor.
Catalytic Activity and Role as a Ligand in Organometallic Reactions
The imidazole ring is a privileged structure in the field of catalysis. nih.gov It can function as a nucleophilic catalyst, where the basic nitrogen attacks an electrophilic substrate, or as a general base catalyst, where it facilitates a reaction by abstracting a proton. The acylation of benzimidazole is a well-studied example of its catalytic role. researchgate.net
Furthermore, the lone pair of electrons on the non-protonated nitrogen atom makes the imidazole moiety an excellent N-donor ligand for coordinating with metal ions. This allows this compound to potentially form stable complexes with various transition metals, which could themselves be catalytically active in organometallic reactions.
In a potential catalytic cycle, the imidazole nitrogen of this compound could initiate the process in several ways. In nucleophilic catalysis, it would directly attack the substrate to form a reactive intermediate. For example, in the hydrolysis of an ester, the imidazole could form an acyl-imidazolium intermediate, which is more susceptible to hydrolysis than the original ester. In organometallic catalysis, the molecule would first coordinate to a metal center. This coordination could alter the electronic properties of the metal, enhancing its reactivity or selectivity in processes such as cross-coupling, hydrogenation, or oxidation reactions.
Reaction Pathways for Derivatization
The multiple reactive sites on this compound allow for extensive derivatization to modify its properties or synthesize new compounds.
On the Imidazole Ring: The acidic N-H proton can be removed by a base, and the resulting imidazolide (B1226674) anion can react with a wide range of electrophiles, enabling N-alkylation or N-acylation. nih.gov
On the Nitrile Group: The nitrile group offers a gateway to several important functional groups. As previously noted, it can be converted to a carboxylic acid, a primary amine, or a ketone. openstax.orglibretexts.org
On the Aromatic Rings: Standard electrophilic aromatic substitution reactions can introduce substituents like halogens or nitro groups onto the phenyl rings, guided by the directing effects of the existing groups. Furthermore, if a halogen is present on one of the rings, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. nih.gov
| Reaction Site | Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | openstax.orglibretexts.org |
| Nitrile Group | Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine | openstax.orglibretexts.org |
| Nitrile Group | Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone | openstax.org |
| Imidazole N-H | N-Alkylation | 1. Base (e.g., NaH); 2. R-X | N-Substituted Imidazole | nih.gov |
| Aromatic Ring | Electrophilic Substitution | e.g., Br₂, FeBr₃ | Bromo-substituted Ring | General Knowledge |
Functional Applications in Chemical Sciences
Materials Science and Organic Electronics
There is no available information regarding the application of 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile in materials science and organic electronics.
Application in Organic Light-Emitting Diodes (OLEDs)
No data has been found to suggest that this compound has been investigated for use in Organic Light-Emitting Diodes (OLEDs).
There are no reports on the properties of this compound as an emitter, host, or electron-transporting material in OLEDs.
The bipolar electronic properties of this compound have not been described in the scientific literature.
There is no information available on the impact of planar π-conjugation on the photoluminescence of this compound.
Advanced Organic Semiconductors and Doping Mechanisms
No studies have been identified that explore the use of this compound in advanced organic semiconductors or its potential doping mechanisms.
Supramolecular Chemistry and Coordination Compounds
The imidazole (B134444) and benzonitrile (B105546) moieties are pivotal functional groups in supramolecular chemistry, enabling the molecule to act as a versatile building block for larger, organized structures through non-covalent interactions and coordination with metal ions.
Ligand Design for Metal Complexation
The structural framework of IMT, featuring a nitrogen atom in the imidazole ring, makes it an effective monodentate ligand for coordinating with metal centers. Research has demonstrated that IMT can react with various inorganic acids, such as nitric acid and perchloric acid, to form imidazole salts. In these salts, the imidazole ring is protonated, forming [HIMT]+ cations, which then assemble with the corresponding anions (NO₃⁻ or ClO₄⁻) through extensive hydrogen bonding. This capacity for protonation and strong interaction highlights its potential as a ligand for designing complex metal-coordinated structures. The nitrile group can also be a site for further chemical modifications or interactions in more complex systems.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of the IMT ligand to form stable salts through self-assembly is a precursor to its role in creating more complex, extended networks like coordination polymers. In the solid state, salts of IMT, such as HIMT and HIMT, form three-dimensional supramolecular frameworks. These frameworks are not constructed through direct metal-ligand coordination in this case, but through a network of C—H···O, N—H···O, C—H···N, and N—H···N hydrogen bonds. This demonstrates the molecule's intrinsic ability to create ordered, crystalline superstructures, a fundamental characteristic required for the development of coordination polymers and MOFs where metal ions would serve as the connecting nodes.
Luminescent and Thermal Stability Properties of Coordination Assemblies
The coordination assemblies formed from the IMT ligand exhibit significant luminescent properties. The free IMT ligand shows a natural fluorescence, and upon formation of its salts, HIMT and HIMT, the emission properties are notably altered. Specifically, the emission maxima of the salts are significantly red-shifted compared to the free ligand, indicating a change in the electronic environment upon protonation and crystal formation.
Thermogravimetric analysis (TGA) of these assemblies reveals their thermal stability. The HIMT and HIMT salts are stable up to 226 °C and 283 °C, respectively, after which they begin to decompose. This high thermal stability is a crucial property for the practical application of these materials in fields like optoelectronics.
Below are data tables summarizing the luminescent and thermal properties of these IMT-based supramolecular assemblies.
Table 1: Luminescent Properties of IMT and its Salts
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Red Shift (nm) |
|---|---|---|---|
| Free IMT | 342 | 342 | N/A |
| HIMT | 342 | 391 | 49 |
Table 2: Thermal Stability of IMT Salts
| Compound | Decomposition Temperature (°C) |
|---|---|
| HIMT | 226 |
Advanced Synthetic Intermediates in Organic Synthesis
The compound this compound and its structural analogs are pivotal intermediates in the synthesis of complex heterocyclic molecules with significant applications in medicinal chemistry. While direct research on this compound as a synthetic intermediate is not extensively documented in publicly available literature, a closely related analog, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, serves as a crucial precursor in the industrial synthesis of the potent aromatase inhibitor, Letrozole (B1683767). The synthetic strategies involving this analog provide a clear framework for understanding the utility of such compounds as advanced synthetic intermediates.
Letrozole, chemically known as 4,4'-[(1H-1,2,4-triazol-1-yl)methylene]bis(benzonitrile), is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. google.com The synthesis of Letrozole heavily relies on the key intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. google.comgoogle.com
Synthesis of the Key Intermediate: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
The preparation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a critical step that has been the subject of various synthetic improvements to enhance yield and purity. A common method involves the reaction of an α-halo-4-tolunitrile, such as α-bromo-4-tolunitrile, with 1,2,4-triazole (B32235). google.com
One patented method describes refluxing a solution of α-bromo-4-tolunitrile and 1,2,4-triazole in a solvent mixture like chloroform and acetonitrile for an extended period. google.com An alternative and improved process involves reacting an alkali metal salt of 1,2,4-triazole with an α-halo substituted tolunitrile in the presence of dimethylformamide (DMF). google.com This latter method offers greater selectivity and avoids the need for tedious column chromatography to separate isomeric impurities. google.com Cesium carbonate has also been employed as a base in this reaction to afford the desired intermediate. google.com
A schematic representation of the synthesis is provided below:
Scheme 1: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Where Ar represents a 4-cyanophenyl group.
Conversion to the Final Product: Letrozole
The intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is subsequently reacted with 4-fluorobenzonitrile to yield Letrozole. google.comgoogle.com This reaction is typically carried out in the presence of a strong base, such as potassium tertiary butoxide, in a solvent like dimethylformamide. google.com The process involves a nucleophilic aromatic substitution where the methylene (B1212753) bridge of the triazolylmethylbenzonitrile attacks the fluorobenzonitrile.
Scheme 2: Synthesis of Letrozole from the Key Intermediate
Where Ar and Ar' both represent a 4-cyanophenyl group.
The reaction conditions for this final step are critical for achieving a high yield and purity of Letrozole. google.com
Research Findings on Related Imidazole-based Intermediates
While the focus has been on the triazole analog due to its direct application in the synthesis of Letrozole, research on other imidazole-containing compounds highlights their versatility as synthetic intermediates. For instance, various substituted imidazoles are synthesized and utilized for their potential pharmacological activities. clinmedkaz.org The synthesis of these derivatives often involves multi-step reactions where the imidazole core is functionalized to build more complex molecules. The development of efficient synthetic routes to these imidazole-based intermediates is an active area of research in organic and medicinal chemistry.
The data below summarizes the key reactants and the resulting intermediate discussed in the synthesis of Letrozole.
| Reactant 1 | Reactant 2 | Product (Intermediate) |
| α-bromo-4-tolunitrile | 1,2,4-triazole | 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile |
| α-halo substituted tolunitrile | Alkali metal salt of 1,2,4-triazole | 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile |
| 4-bromomethylbenzonitrile | 1H-1,2,4-triazole | 4-[1-(1,2,4-triazolyl) methyl]-benzonitrile |
Future Research Avenues and Prospects
Exploration of Novel Synthetic Routes for Structural Diversity
The future synthesis of 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile and its derivatives will likely focus on developing more efficient and versatile methodologies. Building upon established synthetic strategies for similar imidazole-containing compounds, researchers can explore novel pathways to generate a diverse library of analogues. One promising approach involves the reaction of a suitable salt of imidazole (B134444) with an appropriate α-halo-substituted tolunitrile derivative. This method has been successfully employed for the synthesis of related structures like 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate for the aromatase inhibitor Letrozole (B1683767). google.com
Future synthetic explorations could include:
Microwave-assisted organic synthesis (MAOS): To accelerate reaction times and improve yields.
Flow chemistry: For safer, more scalable, and continuous production.
Palladium-catalyzed cross-coupling reactions: Such as Suzuki or Stille couplings, to introduce a wide variety of substituents on the phenyl rings, thereby modulating the electronic and steric properties of the molecule.
Multi-component reactions: To construct complex derivatives in a single step from simple starting materials.
These advanced synthetic methods will be crucial for creating a diverse range of derivatives, which is essential for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of new materials.
Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A deep understanding of the reaction mechanisms governing the synthesis and interactions of this compound is paramount for its rational design and application. Future research should leverage advanced spectroscopic techniques to probe these processes in real-time.
| Spectroscopic Technique | Potential Application for this compound |
| In-situ NMR Spectroscopy | To monitor the formation of intermediates and byproducts during synthesis, providing insights into reaction kinetics and pathways. |
| Time-resolved Infrared (TR-IR) Spectroscopy | To observe the vibrational changes in the molecule upon excitation, which is crucial for understanding photochemical and photophysical processes. |
| Femtosecond Transient Absorption Spectroscopy | To study the dynamics of excited states, which is essential for applications in optoelectronics and photocatalysis. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the compound and its derivatives, which is fundamental for understanding its biological activity and material properties. nih.govmdpi.com |
By employing these sophisticated analytical tools, researchers can gain unprecedented insights into the dynamic behavior of this molecule, paving the way for the development of more efficient synthetic protocols and novel applications.
Integration with Machine Learning and Artificial Intelligence for Predictive Design
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the discovery and optimization of new molecules. For this compound, these computational tools can be employed to:
Predict biological activity: By training ML models on existing datasets of imidazole-containing compounds, it may be possible to predict the potential therapeutic targets of new derivatives. drugbank.com
Optimize molecular properties: AI algorithms can be used to virtually screen vast chemical spaces and identify derivatives with desired properties, such as enhanced binding affinity to a biological target or improved photophysical characteristics.
Elucidate structure-property relationships: By analyzing large datasets of synthesized and characterized derivatives, ML can uncover complex relationships between molecular structure and function that may not be apparent through traditional methods.
The synergy between computational prediction and experimental validation will undoubtedly streamline the design-build-test-learn cycle, leading to the more rapid development of functional molecules based on the this compound scaffold.
Development of Multi-Functional Materials based on the Compound's Architecture
The unique molecular architecture of this compound makes it an attractive building block for the development of multi-functional materials. The presence of the imidazole and nitrile groups, both of which can participate in hydrogen bonding and coordination with metal ions, suggests potential applications in:
Metal-Organic Frameworks (MOFs): The compound could serve as a versatile organic linker for the construction of porous MOFs with applications in gas storage, separation, and catalysis.
Luminescent Materials: The biphenyl (B1667301) core is a well-known fluorophore. By modifying the substituents on the phenyl rings, it may be possible to tune the emission color and quantum yield, leading to the development of new materials for organic light-emitting diodes (OLEDs) and chemical sensors.
Liquid Crystals: The rigid, elongated structure of the molecule suggests that it could exhibit liquid crystalline properties, which are valuable for applications in display technologies.
Future research in this area will focus on the synthesis and characterization of polymers, coordination complexes, and supramolecular assemblies derived from this compound to explore these exciting possibilities.
Investigation of Emerging Applications in Energy Conversion and Storage
The electron-rich imidazole ring and the electron-withdrawing nitrile group impart interesting electronic properties to this compound, suggesting its potential use in energy-related applications. Future investigations could explore its utility in:
Dye-Sensitized Solar Cells (DSSCs): The compound could be functionalized to act as an organic dye, absorbing sunlight and injecting electrons into a semiconductor to generate electricity.
Organic Batteries: The redox-active nature of the imidazole moiety could be exploited for the development of organic electrode materials for rechargeable batteries.
Electrocatalysis: The ability of the imidazole nitrogen to coordinate with metal ions suggests that its metal complexes could be investigated as catalysts for important electrochemical reactions, such as water splitting or carbon dioxide reduction.
The development of sustainable energy technologies is a critical global challenge, and molecules like this compound could play a significant role in this endeavor.
Design of Next-Generation Chemical Probes for Fundamental Biological Questions
The structural motifs present in this compound are found in many biologically active molecules. This makes it an attractive scaffold for the design of chemical probes to investigate fundamental biological processes. For instance, derivatives could be designed to:
Inhibit specific enzymes: The imidazole ring is a common feature in many enzyme inhibitors. By tailoring the structure of the molecule, it may be possible to develop selective inhibitors for enzymes implicated in diseases such as cancer or inflammation.
Fluorescently label biomolecules: By incorporating a fluorophore into the molecule, it could be used to visualize the localization and dynamics of specific proteins or nucleic acids within living cells.
Act as sensors for biologically important analytes: The imidazole and nitrile groups could be designed to bind to specific ions or small molecules, leading to a change in the compound's fluorescence or other spectroscopic properties.
The development of such chemical tools would provide invaluable insights into the complex molecular mechanisms that underlie life and disease.
Addressing Synthetic and Characterization Challenges for Complex Derivatives
As researchers venture into the synthesis of more complex derivatives of this compound, they will undoubtedly encounter new synthetic and characterization challenges. Overcoming these hurdles will require:
Development of robust purification methods: The separation of closely related isomers and conformers can be challenging. Advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) and preparative high-performance liquid chromatography (HPLC), will be essential.
Sophisticated structural elucidation: The unambiguous determination of the structure of complex derivatives will require a combination of advanced analytical techniques, including 2D NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
Computational modeling: Quantum chemical calculations can be used to predict the spectroscopic properties and reactivity of new derivatives, aiding in their identification and characterization.
By proactively addressing these challenges, the scientific community can ensure the continued and successful exploration of the rich chemical space surrounding this compound.
Q & A
Q. Q: What are the optimal synthetic routes and conditions for preparing 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzonitrile?
A: The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-bromomethylbenzonitrile with 1H-imidazole in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours . Purification is achieved via column chromatography using ethyl acetate/hexane gradients. Key parameters include solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions.
Advanced Synthesis Optimization
Q. Q: How can researchers address low yields or byproduct formation during synthesis, particularly with sensitive functional groups?
A: Sensitive groups (e.g., nitrile, imidazole) require strict control of reaction conditions:
- pH modulation : Use buffered conditions to stabilize reactive intermediates .
- Temperature : Gradual heating (e.g., 50°C → 100°C) prevents thermal decomposition .
- Catalysts : Palladium or copper catalysts may enhance coupling efficiency in multi-step syntheses .
Advanced techniques like flow chemistry can improve scalability and reproducibility .
Basic Structural Characterization
Q. Q: What standard analytical methods are used to confirm the structure of this compound?
A: Core methods include:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), imidazole protons (δ 7.8–8.2 ppm), and nitrile carbon (δ ~118 ppm) .
- Melting Point : Typically 180–220°C, varying with substituents (e.g., 189–192°C for methyl derivatives) .
- IR Spectroscopy : C≡N stretch at ~2220 cm⁻¹ and imidazole C=N at ~1600 cm⁻¹ .
Advanced Structural Analysis
Q. Q: How can X-ray crystallography or computational modeling resolve ambiguities in structural assignments?
A:
- X-ray crystallography : Resolves bond angles and packing motifs. For example, similar compounds (e.g., 4-(1H-benzimidazol-2-yl)benzonitrile) show planar aromatic systems with dihedral angles <10° between rings .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate NMR/IR data .
Biological Activity Profiling
Q. Q: What methodologies are recommended for evaluating the compound’s biological activity?
A:
- In vitro assays : Use cancer cell lines (e.g., HCT-116, MCF-7) in DMEM/RPMI media with 10% FBS. Measure IC₅₀ via MTT assays .
- Target interaction studies : Fluorescence polarization or SPR to assess binding to enzymes (e.g., cytochrome P450) or receptors .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
Handling Data Contradictions
Q. Q: How should researchers interpret conflicting data, such as variable melting points or NMR shifts in related compounds?
A:
- Crystallinity : Polymorphism can alter melting points. Use differential scanning calorimetry (DSC) to identify forms .
- Solvent effects : NMR shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate with HSQC/HMBC .
- Impurity analysis : LC-MS (e.g., UPLC-MS at m/z 336 [M-H]⁻) detects trace byproducts .
Stability and Storage
Q. Q: What precautions are necessary for long-term storage given the compound’s functional groups?
A:
- Moisture sensitivity : Store in desiccators with silica gel; the nitrile group hydrolyzes to amides in aqueous conditions .
- Light sensitivity : Amber vials prevent photodegradation of the imidazole ring .
- Temperature : –20°C for >6-month storage; avoid repeated freeze-thaw cycles .
Computational and Mechanistic Studies
Q. Q: How can molecular docking or MD simulations elucidate the mechanism of action?
A:
- Docking : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for imidazole derivatives) .
- MD simulations : GROMACS trajectories (20–100 ns) assess binding stability and conformational changes .
- ADMET prediction : SwissADME predicts bioavailability and toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
